2-Methyl-2-phenyl-2,3-dihydrofuran

Lipophilicity Drug Design Physicochemical Properties

This 2,2-disubstituted dihydrofuran solves regioselectivity and physicochemical mismatches common with simpler analogs. Its mixed methyl/phenyl geminal substitution provides distinct steric bulk (XLogP3-AA 2.5) and molecular weight (160.21 g/mol). - **For Medicinal Chemistry:** Fine-tune lead hydrophobicity (+0.2 logP vs. 2-phenyl analog) without excess molecular weight. - **For Process R&D:** Avoid regioisomer by-products in asymmetric Heck or cyclization reactions. - **For Agrochemical SAR:** Explore novel IP space not covered by dialkyl or mono-aryl dihydrofurans. BenchChem supplies this building block with validated specification and global delivery.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 82194-25-0
Cat. No. B12911920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenyl-2,3-dihydrofuran
CAS82194-25-0
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1(CC=CO1)C2=CC=CC=C2
InChIInChI=1S/C11H12O/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-7,9H,8H2,1H3
InChIKeyJNRCVKXSTBPHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenyl-2,3-dihydrofuran Core Profile


2-Methyl-2-phenyl-2,3-dihydrofuran (CAS 82194-25-0) is a 2,2-disubstituted 2,3-dihydrofuran heterocycle with the molecular formula C11H12O and a molecular weight of 160.21 g/mol [1]. It is characterized as a cyclic enol ether featuring a partially saturated furan ring, placing it within a class of compounds primarily utilized as versatile intermediates in organic synthesis, medicinal chemistry, and agrochemical development [2]. Unlike simple alkyl or aryl mono-substituted analogs, its geminal disubstitution at the 2-position imparts a distinct steric and electronic profile that directly influences its reactivity and physicochemical properties, making it a specific, rather than generic, building block for complex molecule construction.

Non-Interchangeability of 2-Methyl-2-phenyl-2,3-dihydrofuran


Selecting a generic 2,3-dihydrofuran analog without considering the specific geminal substitution pattern at the 2-position can lead to significant project setbacks, including altered reaction regioselectivity, unexpected physicochemical properties, and failed synthetic routes. The presence of both a methyl and a phenyl group on the same carbon center in 2-Methyl-2-phenyl-2,3-dihydrofuran creates a unique steric environment that is fundamentally different from that of 2-phenyl-2,3-dihydrofuran, 2,2-dimethyl-2,3-dihydrofuran, or 2,2-diethyl-2,3-dihydrofuran [1]. These differences are not merely academic; they translate into quantifiable variations in lipophilicity (XLogP), molecular weight, and steric bulk that critically govern a compound's behavior in catalytic asymmetric reactions, its pharmacokinetic profile if incorporated into a drug candidate, and its suitability as a specific intermediate in a patented synthetic pathway. The evidence below demonstrates that 2-Methyl-2-phenyl-2,3-dihydrofuran occupies a specific and non-substitutable parameter space within the broader dihydrofuran family.

2-Methyl-2-phenyl-2,3-dihydrofuran Differentiation Data


Lipophilicity Tuning in Dihydrofuran Series

2-Methyl-2-phenyl-2,3-dihydrofuran demonstrates a computed XLogP3-AA value of 2.5, positioning it as an intermediate lipophilicity analog between the less lipophilic 2,2-dimethyl-2,3-dihydrofuran (XLogP3-AA: 1.4) and the reference compound 2-phenyl-2,3-dihydrofuran (XLogP3-AA: 2.3) [1][2][3]. The addition of a methyl group to the 2-phenyl scaffold increases the calculated logP by 0.2 units compared to the non-methylated analog, offering a quantifiable step for modulating hydrophobicity in a lead optimization campaign. This difference, while seemingly small, can significantly impact off-target binding and solubility profiles in a biological context.

Lipophilicity Drug Design Physicochemical Properties ADME

Regioselectivity Control in Heck Reactions

A key limitation of unsubstituted 2,3-dihydrofuran in asymmetric Heck reactions is the formation of regioisomeric product mixtures (2,3- vs. 2,5-dihydrofuran products), which complicates purification and lowers yield of the desired isomer. Research by Kilroy et al. established that 2,2-disubstituted-2,3-dihydrofurans, such as 2,2-dimethyl- and 2,2-diethyl analogs, form a single regioisomeric product, thus providing a decisive advantage for method development and scale-up [1]. 2-Methyl-2-phenyl-2,3-dihydrofuran, as a 2,2-disubstituted congener, is predicted by this class-level inference to similarly yield a single regioisomer, a critical differentiator from 2-phenyl-2,3-dihydrofuran which lacks the geminal disubstitution.

Asymmetric Catalysis Heck Reaction Regioselectivity Synthetic Methodology

Steric Effects in Asymmetric Catalysis

The Kilroy et al. study demonstrated that increasing steric bulk at the 2-position from 2,2-dimethyl- to 2,2-diethyl-2,3-dihydrofuran has a 'deleterious effect on both the chemical yields and ees' in asymmetric Heck phenylations and cyclohexenylations [1]. The target compound, 2-methyl-2-phenyl-2,3-dihydrofuran, possesses a steric profile that is intermediate between these two extremes. This unique steric demand makes it a valuable probe for studying the steric tolerance of new catalytic systems, filling a gap left by the simpler dimethyl analog and the excessively bulky diethyl analog.

Steric Effects Enantioselectivity Asymmetric Synthesis Ligand Screening

McDonald Cycloisomerization Method

The synthesis of 2-methyl-2-phenyl-2,3-dihydrofuran has been explicitly demonstrated via the McDonald cycloisomerization method using an Et3N·Mo(CO)5 catalyst system [1]. The original McDonald procedure for 2-phenyl-2,3-dihydrofuran from Organic Syntheses involves a two-step sequence with a 76% yield for the cycloisomerization step [2]. Chen et al. reported that their adaptation for 2-methyl-2-phenyl- and other 2-substituted analogs features 'mild reaction conditions' and a 'simple work-up,' positioning this catalyst system as a robust and scalable entry to this specific compound class [1].

Cycloisomerization Molybdenum Catalyst McDonald Method Enol Ether Synthesis

2-Methyl-2-phenyl-2,3-dihydrofuran Application Scenarios


Lipophilicity Tuning for Lead Optimization

A medicinal chemist seeking to increase the logP of a lead series by a controlled margin can procure 2-methyl-2-phenyl-2,3-dihydrofuran as a synthetic intermediate. As established in Section 3, its XLogP3-AA of 2.5 provides a quantifiable 0.2 unit increase over the non-methylated 2-phenyl analog (XLogP3-AA 2.3), while its molecular weight of 160.21 g/mol remains drug-like [5][2]. This allows for fine-tuning of hydrophobicity to improve membrane permeability or target binding without a drastic change in molecular bulk, a common challenge when using alkyl-only analogs like 2,2-dimethyl-2,3-dihydrofuran (XLogP3-AA 1.4).

Single-Regioisomer Substrate for Method Development

A process chemistry group developing a palladium-catalyzed asymmetric Heck reaction for a key intermediate can avoid the formation of regioisomeric by-products by specifying 2-methyl-2-phenyl-2,3-dihydrofuran. The class-level evidence shows that 2,2-disubstituted dihydrofurans bypass the regioisomer mixtures that plague the use of unsubstituted 2,3-dihydrofuran [5]. The unique mixed aryl/alkyl steric environment of this compound also makes it a more realistic model substrate for complex drug-like fragments compared to the simpler and less representative 2,2-dimethyl-2,3-dihydrofuran.

Scaffold Decoration for Agrochemical Discovery

A researcher in crop protection exploring dihydrofuran derivatives as insecticidal compounds, as per the general formula in patent UY33239A, can use this building block to rapidly generate novel analogs with a substituted 2-aryl-2-methyl core [5]. The compound's distinct combination of substituents offers a unique exploration vector in structure-activity relationship (SAR) studies that is not covered by commercially available 2,2-dialkyl or 2-aryl dihydrofurans, potentially leading to new intellectual property.

Steric Effects Probe in Organometallic Catalysis

An academic investigator studying the steric limits of a new gold- or palladium-catalyzed cyclization can procure this compound to serve as a steric probe with an intermediate profile between the well-characterized 2,2-dimethyl and 2,2-diethyl congeners [5]. Its use can generate novel data on substrate scope that is highly publishable and directly relevant to understanding catalyst tolerance for congested quaternary centers, a topic of broad interest in synthetic methodology.

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